molecular formula C4H8O B1599348 (2S)-but-3-en-2-ol CAS No. 6118-13-4

(2S)-but-3-en-2-ol

Cat. No. B1599348
CAS RN: 6118-13-4
M. Wt: 72.11 g/mol
InChI Key: MKUWVMRNQOOSAT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other names (such as common names or synonyms), the type of compound (e.g., organic, inorganic, polymer), and its role or use in industry or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product. The mechanism of the reaction may also be discussed.



Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Conformational Analysis

(Kahn & Hehre, 1985) explored the conformational energy of 3-buten-2-ol using ab initio molecular orbital theory. This study provides insights into the molecular structure and energy states, which are crucial for understanding the chemical behavior and potential applications of this compound.

Terpolymerization Applications

(Liu et al., 2009) discussed the use of But-3-en-1-ol in the preparation of polar ethylene-norbornene copolymers. This illustrates its potential in polymer chemistry, particularly in creating materials with varied properties like reduced crystallinity and adjusted content.

Atmospheric Chemistry

(Rodríguez et al., 2007) investigated the reaction kinetics of 3-butene-2-ol with atomic chlorine, providing valuable data on its atmospheric reactivity. This research is significant for understanding the environmental impact and behavior of this compound in the atmosphere.

Catalyst Performance in Hydrogenation

(Vernuccio et al., 2016) examined the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst. The findings, including kinetic models and selectivity studies, can inform the use of (2S)-but-3-en-2-ol in industrial chemical processes.

Applications in Organic Chemistry Education

(Gozzi & Bouzidi, 2008) used the Heck reaction involving but-3-en-2-ol as an educational tool to teach students about kinetics, catalysis, and organic chemistry principles.

Isomerization Studies

(Chin et al., 1988) researched the isomerization of but-3-en-2-ol to butan-2-one. This study sheds light on chemical transformations and potential synthetic applications of (2S)-but-3-en-2-ol.

Safety And Hazards

This section would detail the safety precautions that need to be taken while handling the compound, its toxicity, flammability, and any environmental hazards it may pose.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis or use of the compound could be improved.


properties

IUPAC Name

(2S)-but-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUWVMRNQOOSAT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426447
Record name (2S)-but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-but-3-en-2-ol

CAS RN

6118-13-4
Record name (2S)-but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with Example 1, a homogeneous solution of 6.2 grams (0.11 moles) of butadiene and 100 milliliters of a 65 volume percent aqueous sulfolane solution were reacted in the presence of a cation exchanger sold under the trademark Lewatit SPC 118 at a temperature of 100° C. After agitating at 100° C. for 6 hours, 76 percent of the mixture had reacted. A yield of 60 percent 1-butene-3-ol and a yield of 26 percent 2-butene-1-ol (crotylalcohol) was obtained.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
65
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-but-3-en-2-ol
Reactant of Route 2
(2S)-but-3-en-2-ol
Reactant of Route 3
Reactant of Route 3
(2S)-but-3-en-2-ol
Reactant of Route 4
(2S)-but-3-en-2-ol
Reactant of Route 5
Reactant of Route 5
(2S)-but-3-en-2-ol
Reactant of Route 6
Reactant of Route 6
(2S)-but-3-en-2-ol

Citations

For This Compound
3
Citations
S Höck, HJ Borschberg - Helvetica chimica acta, 2006 - Wiley Online Library
The first total synthesis of the natural product (−)‐(19R)‐ibogamin‐19‐ol ((−)‐1) is reported (biogenetic atom numbering). Starting with L‐glutamic acid from the chiral pool and (2S)‐but‐…
Number of citations: 26 onlinelibrary.wiley.com
GK Jana, S Paul, S Sinha - Organic Preparations and Procedures …, 2011 - Taylor & Francis
Iboga alkaloids comprise a large group of pharmacologically important indole alkaloids, mostly isolated from Tabernanthe or Tabernaemontana species of plants belonging to the …
Number of citations: 34 www.tandfonline.com
G Zhang - 2022 - search.proquest.com
The Iboga alkaloid family of natural products has drawn a lot of attention due to their potential effectiveness for treating substance use disorder. However, their adverse effects including …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.